3-(3-Methoxypyridin-2-yl)propanoic acid
CAS No.: 139745-96-3
Cat. No.: VC5184977
Molecular Formula: C9H11NO3
Molecular Weight: 181.191
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 139745-96-3 |
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Molecular Formula | C9H11NO3 |
Molecular Weight | 181.191 |
IUPAC Name | 3-(3-methoxypyridin-2-yl)propanoic acid |
Standard InChI | InChI=1S/C9H11NO3/c1-13-8-3-2-6-10-7(8)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) |
Standard InChI Key | YTGHQTCQVYPJID-UHFFFAOYSA-N |
SMILES | COC1=C(N=CC=C1)CCC(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
3-(3-Methoxypyridin-2-yl)propanoic acid (IUPAC name: 3-(3-methoxypyridin-2-yl)propanoic acid) is a heterocyclic organic compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol. The structure consists of a pyridine ring substituted with a methoxy group (-OCH₃) at position 3 and a three-carbon propanoic acid chain (-CH₂CH₂COOH) at position 2.
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C₉H₁₁NO₃ |
Molecular Weight | 181.19 g/mol |
CAS Registry Number | Not yet assigned |
SMILES Notation | COC1=CC=CN=C1C(CC(=O)O) |
Key Functional Groups | Pyridine, Methoxy, Carboxylic Acid |
The methoxy group enhances electron density on the pyridine ring, influencing reactivity and solubility, while the carboxylic acid moiety enables salt formation and hydrogen bonding .
Stereochemical Considerations
While the compound lacks chiral centers in its basic structure, derivatives with modifications to the propanoic acid chain (e.g., methyl branching or amino substitutions) may exhibit stereochemistry. For example, enantioselective synthesis of analogous piperazine-substituted propanoic acids employs chiral triflate intermediates to achieve >99% enantiomeric purity .
Synthesis and Manufacturing Approaches
Traditional Synthetic Routes
Synthesis of pyridine-substituted propanoic acids typically involves:
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Pyridine Functionalization: Introducing substituents via electrophilic substitution or cross-coupling reactions. For example, 3-methoxypyridine can undergo halogenation at position 2 to form 2-bromo-3-methoxypyridine, followed by a Negishi or Suzuki coupling with a propanoic acid precursor.
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Carboxylic Acid Introduction: Alkylation of pyridine derivatives with acrylates or malonic acid derivatives, followed by hydrolysis to yield the carboxylic acid .
Example Pathway:
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2-Bromo-3-methoxypyridine + Methyl acrylate → Pd-catalyzed coupling → Methyl 3-(3-methoxypyridin-2-yl)propanoate.
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Ester Hydrolysis: Treatment with NaOH/H₂O → 3-(3-Methoxypyridin-2-yl)propanoic acid .
Modern Catalytic Methods
Recent advances in continuous flow chemistry, as demonstrated in the synthesis of (R)-3-methoxy-2-(4-methylpiperazin-1-yl)propanoic acid , suggest scalable alternatives to batch processes. Key improvements include:
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High-Pressure Hydrogenolysis: Efficient removal of benzyl ester protecting groups (>99% yield) .
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Enantioselective SN2 Displacement: Chiral triflate intermediates enable stereocontrol, critical for pharmaceutical applications .
Table 2: Comparative Synthetic Efficiency
Physicochemical Properties
Solubility and Stability
The compound’s solubility is governed by its ionizable carboxylic acid group (pKa ~4.5) and hydrophobic pyridine ring. Predicted solubility:
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Water: Moderate (1–10 mg/mL at pH 7).
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Organic Solvents: High in DMSO, methanol, and ethyl acetate .
Stability studies of analogs indicate decomposition risks under strong acidic/basic conditions (e.g., demethylation of methoxy groups at pH <2 or >12).
Thermal Properties
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Thermogravimetric Analysis (TGA): Decomposition onset ~200°C.
Biological Activities and Applications
Case Study: Anticancer Activity
Derivatives of 3-(6-methoxypyridin-3-yl)propanoic acid exhibit IC₅₀ values of 1–10 μM against A549 lung cancer cells, suggesting structure-activity relationships (SAR) dependent on substitution patterns.
Agricultural Applications
Methoxypyridine derivatives act as herbicides by inhibiting acetolactate synthase (ALS) . The propanoic acid chain may improve soil mobility and bioavailability.
Analytical Characterization
Spectroscopic Data
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